N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylfuran-2-carboxamide
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylfuran-2-carboxamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylfuran-2-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Introduction of the Furan Ring: The furan ring is introduced through a series of reactions involving the appropriate furan derivatives and coupling agents.
Amidation Reaction: The final step involves the amidation of the intermediate compounds to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylfuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent cell apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and potential therapeutic applications.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer activity and structure-activity relationships.
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylfuran-2-carboxamide stands out due to its unique combination of a benzodioxole moiety and a furan ring, which imparts distinct chemical and biological properties. Its ability to modulate microtubule dynamics and induce apoptosis in cancer cells highlights its potential as a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9-3-5-13(20-9)15(17)16-10(2)11-4-6-12-14(7-11)19-8-18-12/h3-7,10H,8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURABTMGXACKTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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